Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide
Overview
Description
Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a hydrazide functional group attached to a chlorinated phenoxy structure, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide typically involves the reaction of 4-chloro-3-methylphenol with 2-methylpropanohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction can produce amines .
Scientific Research Applications
Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites, inhibiting enzyme activity and affecting cellular pathways. This mechanism is crucial in its applications as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(4-morpholinylcarbonyl)phenylacetamide
Uniqueness
Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide is unique due to its specific structural features, such as the presence of both a chlorinated phenoxy group and a hydrazide functional group. These features confer distinct reactivity and biological activity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methylpropanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-6-8(4-5-9(7)12)16-11(2,3)10(15)14-13/h4-6H,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRISDDAQUTNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229216 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-32-8 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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